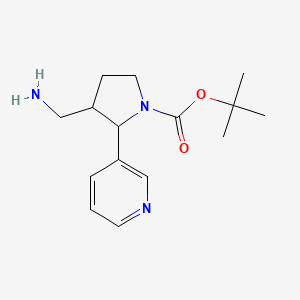
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-2-Yl)Pyrrolidine-1-Carboxylate
- Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-4-Yl)Pyrrolidine-1-Carboxylate
- Tert-Butyl 3-(Aminomethyl)-2-(Quinolin-3-Yl)Pyrrolidine-1-Carboxylate
Uniqueness
Tert-Butyl 3-(Aminomethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for the development of selective enzyme inhibitors and receptor modulators.
Propriétés
Formule moléculaire |
C15H23N3O2 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(9-16)13(18)12-5-4-7-17-10-12/h4-5,7,10-11,13H,6,8-9,16H2,1-3H3 |
Clé InChI |
CFEYMEPCXVSBOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
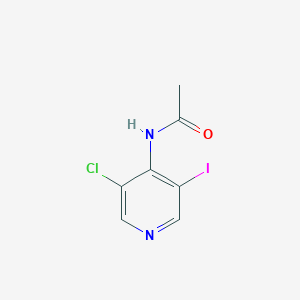
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)



![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)

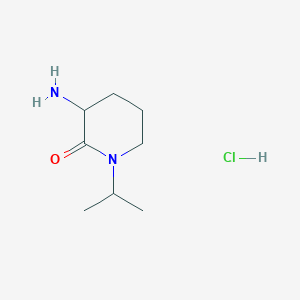
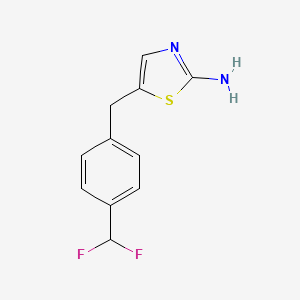
![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
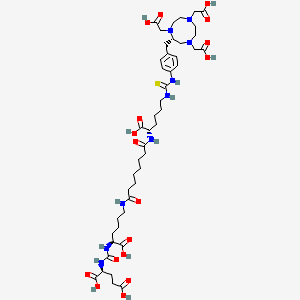
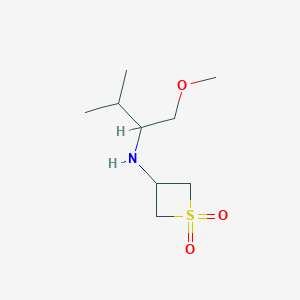
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
